2-(2-bromoethyl)-5-methylthiophene
Description
2-(2-Bromoethyl)-5-methylthiophene is a brominated thiophene derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 2-position and a methyl (-CH₃) group at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic aromatic compounds widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-rich structure and reactivity in cross-coupling reactions.
Properties
CAS No. |
57070-73-2 |
|---|---|
Molecular Formula |
C7H9BrS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-5-methylthiophene typically involves the bromination of 5-methylthiophene followed by the introduction of an ethyl group. One common method is the bromination of 5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromo-5-methylthiophene is then reacted with ethylene in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(2-azidoethyl)-5-methylthiophene or 2-(2-thioethyl)-5-methylthiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-ethyl-5-methylthiophene.
Scientific Research Applications
2-(2-Bromoethyl)-5-methylthiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-bromoethyl)-5-methylthiophene with structurally or functionally related brominated thiophene derivatives, focusing on synthesis, properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The bromoethyl group in this compound enhances its utility as an alkylating agent, unlike nitro- or phenyl-substituted analogs, which prioritize electrophilic aromatic substitution .
- Methyl groups at the 5-position (as in the target compound) improve stability and modulate electronic properties for cross-coupling reactions .
Synthetic Flexibility :
- Palladium-catalyzed methods (e.g., Suzuki-Miyaura coupling) dominate the synthesis of aryl-substituted bromothiophenes, while direct bromination is preferred for simpler derivatives .
Applications: Brominated benzo[b]thiophenes (e.g., 5-Bromobenzo[b]thiophene-2-methanol) are prioritized in drug development due to their fused aromatic systems, whereas non-fused analogs like this compound are more common in intermediate synthesis .
Research Findings and Trends
- Antimicrobial Activity: Brominated thiophenes with electron-withdrawing groups (e.g., NO₂) show enhanced antimicrobial potency compared to alkyl-substituted derivatives, though methyl groups improve metabolic stability .
- Material Science : Aryl-substituted bromothiophenes are pivotal in synthesizing conjugated polymers for optoelectronic devices, whereas alkyl-bromothiophenes are underutilized in this field .
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